2-Fluoro-3-methoxy-4-nitroaniline
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Overview
Description
2-Fluoro-3-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H7FN2O3. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, methoxy, and nitro groups.
Mechanism of Action
Target of Action
2-Fluoro-3-methoxy-4-nitroaniline is a versatile compound that plays a crucial role in the synthesis of various pharmaceuticals . It serves as a key intermediate compound in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase . This kinase is a primary target of this compound, and it plays a significant role in the development of various cancers .
Mode of Action
The mode of action of this compound involves several chemical reactions. It undergoes a nitration reaction, followed by a conversion from the nitro group to an amine . These reactions allow this compound to interact with its targets, resulting in the inhibition of the BRAFV600E kinase .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of pharmaceuticals . By inhibiting the BRAFV600E kinase, this compound affects the downstream effects of this kinase, which plays a crucial role in cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of compounds similar to this compound suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an inhibitor of the BRAFV600E kinase . By inhibiting this kinase, this compound can potentially slow down or stop the growth of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is crucial to work with this compound in well-ventilated areas and wear appropriate personal protective equipment to avoid potential hazards . Furthermore, the compound should be stored in a dark place at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 2-Fluoro-3-methoxy-4-nitroaniline, are important nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Cellular Effects
It is known that nitro compounds can have harmful effects on the respiratory system, liver, and kidneys .
Molecular Mechanism
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Temporal Effects in Laboratory Settings
It is known that nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R .
Dosage Effects in Animal Models
It is known that the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours .
Metabolic Pathways
It is known that nitro compounds can undergo in vivo metabolism into 4-nitrophenol, which has potential hepatotoxicity and can affect the immune system .
Transport and Distribution
It is known that nitro compounds have lower volatility than ketones of about the same molecular weight .
Subcellular Localization
It is known that nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-4-nitroaniline typically involves multiple steps. One common method starts with 4-fluoro-2-methoxyaniline, which undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position . The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to avoid over-nitration or unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to meet the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-4-nitroaniline can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.
Major Products Formed
Reduction: The major product is 2-Fluoro-3-methoxy-4-aminoaniline.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: The major product is 2-Fluoro-3-methoxy-4-nitrobenzaldehyde.
Scientific Research Applications
2-Fluoro-3-methoxy-4-nitroaniline has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It is a valuable building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: Lacks the fluorine atom, which can affect its reactivity and binding properties.
4-Fluoro-2-methoxyaniline: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness
2-Fluoro-3-methoxy-4-nitroaniline is unique due to the combination of the fluorine, methoxy, and nitro groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets .
Properties
IUPAC Name |
2-fluoro-3-methoxy-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGPUEVNFWRPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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